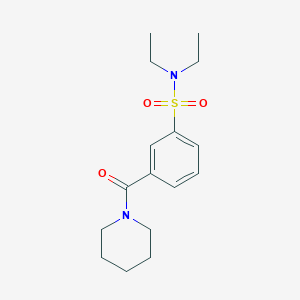
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG, is a chemical compound that has been extensively studied for its potential therapeutic properties. DMG is a derivative of the amino acid glycine and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by enhancing the body's immune system and reducing oxidative stress. This compound has been shown to increase the production of T-cells and natural killer cells, which are important components of the immune system. It also acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase energy levels, improve athletic performance, and enhance cognitive function. This compound has also been shown to reduce the risk of cardiovascular disease and improve liver function.
Advantages and Limitations for Lab Experiments
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under a wide range of conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It can be expensive to produce in large quantities, and its effects can be difficult to measure in vivo.
Future Directions
There are several future directions for N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the potential use of this compound as an adjuvant therapy for cancer. This compound has been shown to enhance the immune system's ability to fight cancer cells, and it may be useful in combination with other cancer treatments. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, there is interest in exploring the potential use of this compound in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to have immunomodulatory effects and may be useful in reducing inflammation associated with these diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, antioxidant, and anti-inflammatory effects. This compound has been used in the treatment of a variety of medical conditions such as autism, cancer, and HIV. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including its potential use as an adjuvant therapy for cancer, in the treatment of neurodegenerative diseases, and in the treatment of autoimmune diseases.
Synthesis Methods
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-(2,3-dimethylphenyl)glycine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 190-192°C.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, antioxidant, and anti-inflammatory effects. This compound has been used in the treatment of a variety of medical conditions such as autism, cancer, and HIV.
properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-5-4-6-10(9(8)2)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLUZWTIXOSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)







![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)